molecular formula C8H12BrNS B15272002 [(4-Bromothiophen-2-yl)methyl](propyl)amine

[(4-Bromothiophen-2-yl)methyl](propyl)amine

Cat. No.: B15272002
M. Wt: 234.16 g/mol
InChI Key: HQQLKVKBEKZCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromothiophen-2-yl)methylamine is a secondary amine featuring a brominated thiophene ring and a propyl chain. The propyl group contributes moderate steric hindrance (A-value = 1.8), as derived from methyl and ethyl group extrapolations . This compound’s structural uniqueness lies in its sulfur-containing heterocycle and bromine substitution, which may confer distinct physicochemical or biological properties compared to other amines.

Properties

Molecular Formula

C8H12BrNS

Molecular Weight

234.16 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]propan-1-amine

InChI

InChI=1S/C8H12BrNS/c1-2-3-10-5-8-4-7(9)6-11-8/h4,6,10H,2-3,5H2,1H3

InChI Key

HQQLKVKBEKZCIA-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC(=CS1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromothiophen-2-yl)methylamine typically involves the bromination of thiophene followed by the introduction of a propylamine group. One common method is the bromination of thiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The resulting 4-bromothiophene is then subjected to a nucleophilic substitution reaction with propylamine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of (4-Bromothiophen-2-yl)methylamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SₙAr)

The bromine atom at the 4-position of the thiophene ring is susceptible to nucleophilic displacement under specific conditions due to the electron-withdrawing nature of the sulfur atom in the thiophene ring.

Example Reaction:

C₈H₁₂BrNS+NaNHRDMF, 80°CC₈H₁₂N₂S+NaBr\text{C₈H₁₂BrNS} + \text{NaNHR} \xrightarrow{\text{DMF, 80°C}} \text{C₈H₁₂N₂S} + \text{NaBr}

Key Conditions and Outcomes:

Reaction ComponentDetails
Nucleophile Primary/secondary amines, alkoxides, or thiols
Solvent Polar aprotic solvents (e.g., DMF, DMSO)
Catalyst None required; base (e.g., K₂CO₃) may enhance reactivity
Product Substituted thiophene derivatives with improved solubility or bioactivity

Mechanism:

  • Deprotonation of the nucleophile by a base.

  • Attack of the nucleophile at the electron-deficient C-4 position of the thiophene ring.

  • Elimination of bromide to restore aromaticity.

Transition Metal-Catalyzed Cross-Coupling

The bromine atom enables participation in palladium- or copper-catalyzed coupling reactions, forming carbon–carbon or carbon–heteroatom bonds.

Suzuki–Miyaura Coupling

C₈H₁₂BrNS+ArB(OH)₂Pd(PPh₃)₄, K₂CO₃C₈H₁₂NS-Ar+B(OH)₃\text{C₈H₁₂BrNS} + \text{ArB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{C₈H₁₂NS-Ar} + \text{B(OH)₃}

Reaction Parameters:

ParameterValue
Catalyst Pd(PPh₃)₄ (1–5 mol%)
Base K₂CO₃ or Na₂CO₃
Solvent DMF/H₂O (4:1) or toluene/ethanol
Temperature 80–100°C, reflux
Yield 60–85% (estimated for analogous substrates)

Applications:

  • Synthesis of biaryl thiophene derivatives for materials science or drug discovery.

Amine Functionalization Reactions

The tertiary amine group undergoes alkylation, acylation, or oxidation, depending on reaction conditions.

Acylation

C₈H₁₂BrNS+RCOClEt₃N, CH₂Cl₂C₈H₁₂BrNS-COR+HCl\text{C₈H₁₂BrNS} + \text{RCOCl} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{C₈H₁₂BrNS-COR} + \text{HCl}

Key Observations:

  • Reaction proceeds via nucleophilic attack of the amine on the acyl chloride.

  • Triethylamine neutralizes HCl, driving the reaction forward .

Product Stability:

  • Acylated derivatives show enhanced lipophilicity, impacting pharmacokinetic properties.

Coordination Chemistry and Metal Complexation

The amine group acts as a ligand for transition metals, forming complexes with catalytic or therapeutic potential.

Example with Copper:

C₈H₁₂BrNS+Cu(OAc)₂[Cu(C₈H₁₂BrNS)₂(OAc)]+\text{C₈H₁₂BrNS} + \text{Cu(OAc)₂} \rightarrow [\text{Cu(C₈H₁₂BrNS)₂(OAc)}]^+

Conditions:

  • Solvent: Methanol or acetonitrile

  • Ligand-to-metal ratio: 2:1 (typical for square planar complexes)

Applications:

  • Catalytic intermediates in hydroamination or C–H activation reactions .

Electrophilic Aromatic Substitution (EAS)

The thiophene ring undergoes electrophilic substitution at the 5-position due to bromine’s meta-directing effect.

Nitration Example:

C₈H₁₂BrNS+HNO₃H₂SO₄C₈H₁₁BrN₂O₂S\text{C₈H₁₂BrNS} + \text{HNO₃} \xrightarrow{\text{H₂SO₄}} \text{C₈H₁₁BrN₂O₂S}

Regioselectivity:

  • Nitration occurs at the 5-position of the thiophene ring, confirmed by NMR analysis of analogous compounds.

Reductive Dehalogenation

The C–Br bond can be cleaved under reductive conditions to yield a des-bromo derivative.

Catalytic Hydrogenation:

C₈H₁₂BrNS+H₂Pd/C, EtOHC₈H₁₃NS+HBr\text{C₈H₁₂BrNS} + \text{H₂} \xrightarrow{\text{Pd/C, EtOH}} \text{C₈H₁₃NS} + \text{HBr}

Conditions:

  • Pressure: 1–3 atm H₂

  • Temperature: 25–50°C

  • Catalyst: 10% Pd/C (5–10 wt%)

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–Br bond, generating aryl radicals for further functionalization.

Radical Arylation:

C₈H₁₂BrNShν,InitatorC₈H₁₂NS- C₈H₁₂NS-R\text{C₈H₁₂BrNS} \xrightarrow{h\nu, \text{Initator}} \text{C₈H₁₂NS- } \rightarrow \text{C₈H₁₂NS-R}

Applications:

  • Synthesis of polymerizable monomers or photoactive materials.

Scientific Research Applications

(4-Bromothiophen-2-yl)methylamine is an organic molecule with a brominated thiophene ring and a propyl amine side chain. It has a molecular weight of approximately 262.21 g/mol. The bromine atom attached to the thiophene ring at the 4-position influences its chemical properties and biological activity. This compound has potential applications in medicinal chemistry and material science because of its unique structural characteristics.

Potential Applications

  • Medicinal Chemistry Research indicates that bromothiophene compounds exhibit various biological activities. Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics. Studies on the interactions of (4-Bromothiophen-2-yl)methylamine with biological targets are essential for understanding its pharmacological profile. Research has focused on optimizing the compound's efficacy and safety profile in therapeutic applications.
  • Material Science (4-Bromothiophen-2-yl)methylamine has potential applications in various fields.

Chemical Reactions

The bromine substituent on the thiophene ring influences the chemical behavior of (4-Bromothiophen-2-yl)methylamine, which can participate in various substitution reactions.

Structural Similarities

Several compounds share structural similarities with (4-Bromothiophen-2-yl)methylamine, each exhibiting unique properties:

Compound NameStructure FeaturesNotable Properties
(5-Bromothiophen-2-yl)methylamineBromination at 5-position of thiophenePotentially different biological activities
(4-Chlorothiophen-2-yl)methylamineChlorine instead of bromineDifferent reactivity and possibly lower toxicity
N-(4-Bromothiophen-2-yl)-N-methylprop-2-yn-1-amineAlkynyl group additionEnhanced electronic properties and potential applications

Mechanism of Action

The mechanism of action of (4-Bromothiophen-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can participate in π-π stacking interactions, while the propylamine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Steric and Electronic Properties

Steric Parameters (A-values):

  • Propyl group : A = 1.8 (moderate steric bulk) .
  • t-Butyl group : A = 4.0 (high steric hindrance) .
  • Methyl group : A = 1.7 (low steric bulk) .

The propyl chain in the target compound balances reactivity and steric accessibility, contrasting with bulkier substituents like t-butyl, which hinder molecular interactions, or smaller groups like methyl.

Electronic Effects :

  • Bromothiophene : The bromine atom withdraws electron density via inductive effects, reducing the amine’s basicity compared to electron-donating substituents (e.g., methoxy or methyl).
  • Fluorophenyl analogs : Compounds like (4-fluoro-2-methylphenyl)methylamine (EN300-169603) and (2,4-difluorophenyl)methylamine (EN300-32182) exhibit fluorine-induced electronegativity but lack sulfur’s polarizability .
Table 1: Key Structural Analogues and Properties
Compound Name Substituents Molecular Formula Molecular Weight Key Features/Activity Reference
(4-Bromothiophen-2-yl)methylamine 4-Br-thiophene, propyl C₈H₁₁BrNS 232.15 Bromothiophene enhances lipophilicity
(4-Fluoro-2-methylphenyl)methylamine 4-F-2-Me-phenyl, propyl C₁₁H₁₆FN 181.26 Fluorine increases metabolic stability
2-(4-Bromo-2-fluorophenoxy)ethylamine 4-Br-2-F-phenoxy, propyl C₁₁H₁₅BrFNO 276.15 Phenoxy linker for receptor targeting
[(4-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine 4-Br-thiophene, dimethylaminopropyl C₁₀H₁₇BrN₂S 277.22 Tertiary amine for enhanced solubility
(7-Chloroquinolon-4-yl)-[3-(2-methyl-5-nitroimidazol-1-yl)-propyl]-amine Chloroquinoline, nitroimidazole C₁₆H₁₆ClN₅O₂ 357.79 Anti-Plasmodium activity

Key Observations :

  • Heterocyclic Influence: Bromothiophene (target) vs. nitroimidazole (anti-malarial compound ) or quinoline () alters electronic profiles and biological target specificity.
  • Linker Modifications: Propyl chains in the target compound vs. ethyl or dimethylaminopropyl groups () affect solubility and steric accessibility.

Biological Activity

(4-Bromothiophen-2-yl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Synthesis of (4-Bromothiophen-2-yl)methylamine

The compound can be synthesized through various methods, including palladium-catalyzed reactions. For instance, the reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde has been reported to yield high purity products through Suzuki cross-coupling reactions. The synthesis involves the formation of imines, which are crucial intermediates in drug development .

The biological activity of (4-Bromothiophen-2-yl)methylamine can be attributed to its interaction with various biological targets, including enzymes involved in neurotransmitter metabolism. Specifically, it has shown affinity towards amine oxidases, such as semicarbazide-sensitive amine oxidase (SSAO) and monoamine oxidase (MAO), which play significant roles in the metabolism of biogenic amines .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related thiophene compounds. For example, a series of bromothiophene derivatives were screened for their in vitro antimicrobial activity against several bacterial and fungal strains. The results indicated that these compounds exhibited significant antibacterial and antifungal activities, suggesting a potential therapeutic application for infections .

Structure-Activity Relationships (SAR)

The biological potency of (4-Bromothiophen-2-yl)methylamine can be enhanced by modifying its structure. Research indicates that the presence of electron-withdrawing groups (like bromine) on the thiophene ring increases the compound's reactivity towards biological targets. Additionally, variations in the alkyl chain length and branching can influence its binding affinity and selectivity towards specific receptors .

Case Studies

  • Antidepressant-like Effects : In animal models, compounds with similar structures have demonstrated antidepressant-like effects by modulating serotonin levels through inhibition of MAO enzymes. This suggests that (4-Bromothiophen-2-yl)methylamine could have potential applications in treating mood disorders.
  • Neuroprotective Properties : Some derivatives have shown neuroprotective effects against oxidative stress-induced neuronal damage, indicating their potential utility in neurodegenerative diseases .

Table 1: Biological Activity Summary of Related Compounds

Compound NameBiological ActivityReference
(4-Bromothiophen-2-yl)methylamineAntimicrobial, MAO inhibition
4-Methyl-thio-phenyl-propylamineSSAO inhibition
3-Bromothiophene derivativesAntibacterial/Fungal activity

Table 2: Structure-Activity Relationship Insights

Structural FeatureEffect on Activity
Electron-withdrawing groupsIncreased reactivity
Alkyl chain lengthAffects binding affinity
Bromine substitutionEnhances biological potency

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.